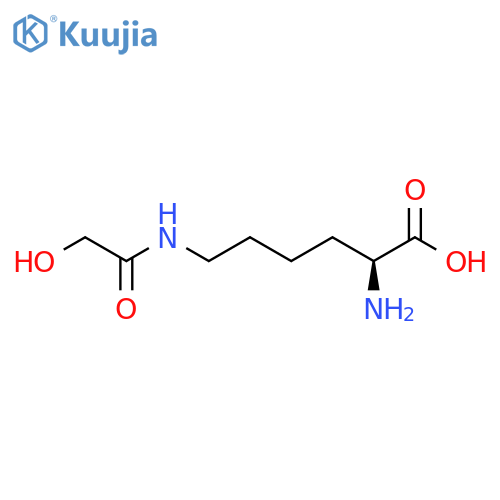

Cas no 171262-64-9 (L-Lysine, N6-(2-hydroxyacetyl)-)

171262-64-9 structure

商品名:L-Lysine, N6-(2-hydroxyacetyl)-

CAS番号:171262-64-9

MF:C8H16N2O4

メガワット:204.223642349243

MDL:MFCD11617283

CID:5181591

L-Lysine, N6-(2-hydroxyacetyl)- 化学的及び物理的性質

名前と識別子

-

- L-Lysine, N6-(2-hydroxyacetyl)-

-

- MDL: MFCD11617283

- インチ: 1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-7(12)5-11/h6,11H,1-5,9H2,(H,10,12)(H,13,14)/t6-/m0/s1

- InChIKey: CUAIAXBEFIRPKG-LURJTMIESA-N

- ほほえんだ: C(O)(=O)[C@H](CCCCNC(CO)=O)N

L-Lysine, N6-(2-hydroxyacetyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB544533-50 mg |

Glycolic acid-lysine-amide; . |

171262-64-9 | 50mg |

€990.00 | 2023-01-19 | ||

| Enamine | EN300-6474548-0.05g |

(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid |

171262-64-9 | 0.05g |

$571.0 | 2023-05-29 | ||

| abcr | AB544533-10mg |

Glycolic acid-lysine-amide; . |

171262-64-9 | 10mg |

€247.50 | 2024-08-02 | ||

| abcr | AB544533-10 mg |

Glycolic acid-lysine-amide; . |

171262-64-9 | 10mg |

€247.50 | 2023-01-19 | ||

| Enamine | EN300-6474548-0.1g |

(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid |

171262-64-9 | 0.1g |

$688.0 | 2023-05-29 | ||

| abcr | AB544533-50mg |

Glycolic acid-lysine-amide; . |

171262-64-9 | 50mg |

€990.00 | 2024-08-02 |

L-Lysine, N6-(2-hydroxyacetyl)- 関連文献

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

171262-64-9 (L-Lysine, N6-(2-hydroxyacetyl)-) 関連製品

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 307-59-5(perfluorododecane)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:171262-64-9)L-Lysine, N6-(2-hydroxyacetyl)-

清らかである:99%

はかる:50mg

価格 ($):587.0